molecular formula C7H8N4 B8646689 6-Hydrazino-2-methylnicotinonitrile

6-Hydrazino-2-methylnicotinonitrile

Cat. No.: B8646689
M. Wt: 148.17 g/mol
InChI Key: VGUSWZNXOAHKEN-UHFFFAOYSA-N
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Description

6-Hydrazino-2-methylnicotinonitrile is a chemical compound with the molecular formula C7H8N4 It is a derivative of nicotinonitrile and contains both hydrazinyl and methyl groups attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydrazino-2-methylnicotinonitrile typically involves the condensation of 2-methyl-6-nitronicotinonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

6-Hydrazino-2-methylnicotinonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The hydrazinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

6-Hydrazino-2-methylnicotinonitrile has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Hydrazino-2-methylnicotinonitrile involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    6-Hydrazinyl-2-methylnicotinic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    6-Hydrazinyl-2-methylpyridine: Lacks the nitrile group, making it less reactive in certain chemical reactions.

    2-Methyl-6-nitronicotinonitrile: Precursor to 6-Hydrazino-2-methylnicotinonitrile, containing a nitro group instead of a hydrazinyl group.

Uniqueness

This compound is unique due to the presence of both hydrazinyl and nitrile groups, which confer distinct reactivity and potential biological activity. Its versatility in undergoing various chemical reactions makes it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C7H8N4

Molecular Weight

148.17 g/mol

IUPAC Name

6-hydrazinyl-2-methylpyridine-3-carbonitrile

InChI

InChI=1S/C7H8N4/c1-5-6(4-8)2-3-7(10-5)11-9/h2-3H,9H2,1H3,(H,10,11)

InChI Key

VGUSWZNXOAHKEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)NN)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 6-chloro-2-methylnicotinonitrile (6.2 mmol) in 6.2 mL of ethanol, hydrazine monohydrate (9.3 mmol) was added. The resulting mixture was then heated to 80° C. overnight. The mixture was cooled to room temperature and 2 mL of water was added. It was heated to 80° C. again to a clear solution and then allowed to cool down to room temperature and finally in an ice-bath. The solid was collected by filtration, washed with cold 50% ethanol, and dried under vacuum to give 550 mg of the desired solid product. 1H NMR (400 MHz, DMSO-d6) δ ppm 2.41 (s, 3H), 4.41 (s, 2H), 6.60 (br. s., 1H), 7.66 (d, J=8.59 Hz, 1H), 8.47 (s, 1H); ES-MS m/z 149 (M+H).
Quantity
6.2 mmol
Type
reactant
Reaction Step One
Quantity
9.3 mmol
Type
reactant
Reaction Step One
Quantity
6.2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step Two

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